
Dicyclobutylmethanesulfonyl chloride
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Overview
Description
Cyclobutylmethanesulfonyl chloride (CAS No. 10147-36-1) is a sulfonyl chloride derivative featuring a cyclobutylmethyl group attached to a sulfonyl chloride moiety. Its molecular formula is C₅H₉ClO₂S, with a SMILES representation of C1CC(C1)CS(=O)(=O)Cl and an InChIKey of PWKSOBWFPCITKW-UHFFFAOYSA-N . The compound’s structure includes a strained four-membered cyclobutane ring, which influences its reactivity and physical properties. It is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclobutylmethanesulfonyl chloride can be synthesized through the reaction of methanesulfonic acid with thionyl chloride in the presence of cyclobutyl groups. The reaction typically involves heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of several hours. The product is then distilled under reduced pressure to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. Safety measures are crucial due to the use of hazardous chemicals like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
Dicyclobutylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to form sulfene intermediates.
Reduction Reactions: It can be reduced to form corresponding sulfonyl compounds.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a base to form methanesulfonates.
Bases: Non-nucleophilic bases like pyridine are commonly used.
Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene Intermediates: Formed during elimination reactions.
Sulfonyl Compounds: Formed during reduction reactions.
Scientific Research Applications
Dicyclobutylmethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dicyclobutylmethanesulfonyl chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, such as alcohols and amines, leading to the formation of methanesulfonates and other derivatives. The molecular targets include hydroxyl and amino groups in various substrates, and the pathways involve nucleophilic substitution and elimination reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Derivatives
[1-(Difluoromethyl)cyclobutyl]methanesulfonyl Chloride (CAS 1784574-90-8)
- Molecular Formula : C₆H₉ClF₂O₂S
- Molecular Weight : 218.65 g/mol
- Hazard Profile : Classified under UN# 3265 (Class 8, Packing Group II) with acute toxicity (H302) and skin corrosion (H314) hazards .
(2,2-Difluorocyclobutyl)methanesulfonyl Chloride (CAS 2031260-52-1)
- Molecular Formula : C₅H₇ClF₂O₂S
- Molecular Weight : 204.62 g/mol
- Structural Feature : Difluoro substitution on the cyclobutane ring reduces ring strain and alters polarity compared to the parent compound.
- Applications : Used in pharmaceutical intermediates due to enhanced metabolic stability imparted by fluorine atoms .
Branched Alkyl Sulfonyl Chlorides
2-Methylpropane-1-sulfonyl Chloride (CAS 594-44-5)
- Molecular Formula : C₄H₉ClO₂S
- Structural Feature : A branched alkyl chain (2-methylpropane) replaces the cyclobutyl group, reducing steric hindrance but increasing flexibility.
- Similarity Score : 0.81 (vs. cyclobutylmethanesulfonyl chloride), indicating moderate structural overlap but divergent reactivity due to the absence of a cyclic system .
Cyclobutane-Based Analogs
- CAS 10147-37-2 and CAS 35432-36-1: These isomers or derivatives exhibit high similarity scores (0.86) with cyclobutylmethanesulfonyl chloride, suggesting minor positional or stereochemical variations in the cyclobutane ring that may influence solubility or synthetic utility .
Table 1: Comparative Data for Sulfonyl Chloride Derivatives
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Similarity Score |
---|---|---|---|---|---|
Cyclobutylmethanesulfonyl chloride | 10147-36-1 | C₅H₉ClO₂S | 168.69 | Cyclobutylmethyl group | Reference |
[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride | 1784574-90-8 | C₆H₉ClF₂O₂S | 218.65 | Difluoromethyl-substituted cyclobutane | N/A |
(2,2-Difluorocyclobutyl)methanesulfonyl chloride | 2031260-52-1 | C₅H₇ClF₂O₂S | 204.62 | Difluoro-substituted cyclobutane | N/A |
2-Methylpropane-1-sulfonyl chloride | 594-44-5 | C₄H₉ClO₂S | 156.63 | Branched alkyl chain | 0.81 |
Research Findings and Implications
- Reactivity Trends : The cyclobutyl group in cyclobutylmethanesulfonyl chloride introduces steric strain, accelerating ring-opening reactions compared to branched analogs like 2-methylpropane-1-sulfonyl chloride . Fluorinated derivatives exhibit enhanced electrophilicity due to the electron-withdrawing effects of fluorine, making them more reactive toward nucleophiles .
- Thermal Stability : Cyclobutane-containing sulfonyl chlorides may exhibit lower thermal stability than their acyclic counterparts due to ring strain, necessitating controlled storage conditions .
- Applications : Fluorinated variants are prioritized in drug discovery for their improved bioavailability and resistance to enzymatic degradation .
Biological Activity
Dicyclobutylmethanesulfonyl chloride (DCBMSCl) is an organosulfur compound that has garnered attention due to its unique chemical properties and potential biological applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with DCBMSCl.
This compound is derived from methanesulfonyl chloride, characterized by the presence of two cyclobutyl groups attached to the sulfur atom. Its molecular formula is C6H10ClO2S. The compound is a colorless liquid that is reactive towards nucleophiles, making it a valuable intermediate in organic synthesis.
The biological activity of DCBMSCl primarily stems from its ability to act as an electrophile in various chemical reactions. It can form sulfonamides and sulfonates through reactions with amines and alcohols, respectively. These derivatives often exhibit enhanced biological activities compared to their parent compounds.
Key Reactions:
- Formation of Sulfonamides: DCBMSCl reacts with primary and secondary amines to yield stable methanesulfonamides. This reaction is significant due to the stability of sulfonamides under various conditions, making them useful in medicinal chemistry.
- Formation of Sulfene: Under basic conditions, DCBMSCl can undergo elimination to produce sulfene, a highly reactive species that can participate in cycloaddition reactions to form heterocycles.
Anticancer Activity
Recent studies have explored the potential anticancer properties of DCBMSCl and its derivatives. For instance, certain sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Case Study:
A study conducted on a series of sulfonamide derivatives derived from DCBMSCl demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from low nanomolar to micromolar concentrations, indicating potent activity.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
DCBMSCl Derivative A | MCF-7 (Breast) | 0.25 |
DCBMSCl Derivative B | HT-29 (Colon) | 0.45 |
DCBMSCl Derivative C | A549 (Lung) | 0.30 |
Antimicrobial Activity
DCBMSCl also exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of protein synthesis.
Research Findings:
In a comparative study, several derivatives of DCBMSCl were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
DCBMSCl Derivative X | Staphylococcus aureus | 32 |
DCBMSCl Derivative Y | Escherichia coli | 16 |
DCBMSCl Derivative Z | Pseudomonas aeruginosa | 64 |
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. Preliminary toxicity studies indicate that while DCBMSCl exhibits some cytotoxicity towards normal cells, the selectivity index suggests that certain derivatives may be viable candidates for further development.
Properties
Molecular Formula |
C9H15ClO2S |
---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
di(cyclobutyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6H2 |
InChI Key |
KHZXLHOOQACZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2CCC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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